molecular formula C18H15N3O3 B13817004 Cyclohexanone, 2-(2-nitro-1(5H)-phenazinylidene)- CAS No. 21589-32-2

Cyclohexanone, 2-(2-nitro-1(5H)-phenazinylidene)-

Cat. No.: B13817004
CAS No.: 21589-32-2
M. Wt: 321.3 g/mol
InChI Key: OHSPVDSNSKEFLB-UHFFFAOYSA-N
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Description

Cyclohexanone, 2-(2-nitro-1(5H)-phenazinylidene)- is a complex organic compound that features a cyclohexanone ring substituted with a nitro-phenazinylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanone, 2-(2-nitro-1(5H)-phenazinylidene)- typically involves the reaction of cyclohexanone with nitrostyrene under specific conditions. One common method includes the use of a solvent such as ethanol or dimethylformamide, and the reaction is carried out under an inert atmosphere, such as argon, at room temperature for an extended period . The reaction mixture is then purified to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone, 2-(2-nitro-1(5H)-phenazinylidene)- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenazinylidene group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.

    Reduction: Reagents such as palladium on carbon (Pd/C) and hydrogen gas are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenazinylidene derivatives.

Scientific Research Applications

Cyclohexanone, 2-(2-nitro-1(5H)-phenazinylidene)- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclohexanone, 2-(2-nitro-1(5H)-phenazinylidene)- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenazinylidene group can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone, 2-nitro-: Similar structure but lacks the phenazinylidene group.

    Phenazine derivatives: Compounds with similar phenazinylidene groups but different substituents.

Uniqueness

Cyclohexanone, 2-(2-nitro-1(5H)-phenazinylidene)- is unique due to the combination of the cyclohexanone ring and the nitro-phenazinylidene group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

CAS No.

21589-32-2

Molecular Formula

C18H15N3O3

Molecular Weight

321.3 g/mol

IUPAC Name

2-(2-nitrophenazin-1-yl)cyclohexen-1-ol

InChI

InChI=1S/C18H15N3O3/c22-16-8-4-1-5-11(16)17-15(21(23)24)10-9-14-18(17)20-13-7-3-2-6-12(13)19-14/h2-3,6-7,9-10,22H,1,4-5,8H2

InChI Key

OHSPVDSNSKEFLB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=C(C1)C2=C(C=CC3=NC4=CC=CC=C4N=C32)[N+](=O)[O-])O

Origin of Product

United States

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